Pentyl dihydrogen phosphate;1,3,5-triazine-2,4,6-triamine
Description
Pentyl dihydrogen phosphate;1,3,5-triazine-2,4,6-triamine is a compound that combines the properties of both pentyl dihydrogen phosphate and 1,3,5-triazine-2,4,6-triamine. The compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. The unique combination of these two components allows for a wide range of chemical reactions and applications.
Properties
CAS No. |
132128-73-5 |
|---|---|
Molecular Formula |
C8H19N6O4P |
Molecular Weight |
294.25 g/mol |
IUPAC Name |
pentyl dihydrogen phosphate;1,3,5-triazine-2,4,6-triamine |
InChI |
InChI=1S/C5H13O4P.C3H6N6/c1-2-3-4-5-9-10(6,7)8;4-1-7-2(5)9-3(6)8-1/h2-5H2,1H3,(H2,6,7,8);(H6,4,5,6,7,8,9) |
InChI Key |
AGDCEMDLAIIIOA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOP(=O)(O)O.C1(=NC(=NC(=N1)N)N)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pentyl dihydrogen phosphate;1,3,5-triazine-2,4,6-triamine typically involves the reaction of pentyl dihydrogen phosphate with 1,3,5-triazine-2,4,6-triamine under controlled conditions. The reaction is usually carried out in a solvent such as dichloromethane, with the addition of a catalyst to facilitate the reaction. The reaction conditions, including temperature and pressure, are carefully controlled to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for efficiency and yield, with the use of advanced equipment and technology to ensure consistent quality and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Pentyl dihydrogen phosphate;1,3,5-triazine-2,4,6-triamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo substitution reactions, where one or more atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, including temperature, pressure, and solvent, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products can include various oxidized, reduced, and substituted forms of the compound, each with unique properties and applications.
Scientific Research Applications
Pentyl dihydrogen phosphate;1,3,5-triazine-2,4,6-triamine has a wide range of scientific research applications, including:
Chemistry: The compound is used as a reagent in various chemical reactions and synthesis processes.
Biology: It is used in biological research to study its effects on different biological systems and processes.
Industry: It is used in industrial processes, including the production of polymers, coatings, and other materials.
Mechanism of Action
The mechanism of action of pentyl dihydrogen phosphate;1,3,5-triazine-2,4,6-triamine involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to pentyl dihydrogen phosphate;1,3,5-triazine-2,4,6-triamine include other derivatives of 1,3,5-triazine and phosphate compounds, such as:
- 1,3,5-triazine-2,4,6-triamine (melamine)
- 1,3,5-triazine-2,4,6-triol (cyanuric acid)
- Phosphoric acid derivatives
Uniqueness
The uniqueness of this compound lies in its combination of the properties of both pentyl dihydrogen phosphate and 1,3,5-triazine-2,4,6-triamine. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in various fields of research and industry.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
